1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H8N6O3 |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8N6O3/c1-6-14-10(20-16-6)7-4-12-5-13-9(7)17-3-2-8(15-17)11(18)19/h2-5H,1H3,(H,18,19) |
InChI Key |
ROFQTPYUWWIKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=CN=C2N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Molecular Formula : CHNO
- CAS Number : 1707735-64-5
The compound features a pyrazole ring connected to a pyrimidine moiety that is further substituted with a 3-methyl-1,2,4-oxadiazole group. Such structural diversity is pivotal for its biological activity.
Anticancer Properties
Research has indicated that derivatives of pyrazoles, including this compound, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.48 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 0.78 | Cell cycle arrest at G1 phase |
| HCT-116 (Colon Cancer) | 1.54 | Modulation of p53 expression |
These findings suggest that the compound may act as a potent anticancer agent by triggering apoptotic pathways and inhibiting cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities. For instance, compounds with similar scaffolds have shown effectiveness against:
- Bacterial Strains : E. coli, S. aureus
- Fungal Strains : C. albicans
The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound may possess:
- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : Protecting cells from oxidative stress.
Such activities are crucial for developing therapeutic agents targeting various diseases .
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or microbial metabolism.
- Signal Transduction Modulation : Interfering with pathways that regulate cell survival and proliferation.
- Apoptosis Induction : Activating caspases leading to programmed cell death in cancer cells .
Case Studies
A notable study demonstrated the efficacy of similar pyrazole derivatives in treating acute leukemia. The compounds were shown to significantly reduce cell viability in vitro and induce apoptosis through mitochondrial pathways . Another study highlighted the potential of these compounds in targeting specific cancer cell lines with minimal toxicity to normal cells, supporting their development as selective anticancer agents .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry for several reasons:
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication, particularly against RNA viruses. Studies suggest that it interferes with viral RNA synthesis and assembly, thus preventing the virus from proliferating .
Anticancer Activity : Several studies have highlighted the anticancer properties of this compound. For instance, it has been tested on various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer), showing cytotoxic effects with IC50 values ranging from 1.82 to 5.55 μM .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 2.86 |
| HCT116 | 1.82 |
| HePG-2 | 5.55 |
Materials Science
In materials science, the compound is being explored for its potential applications in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for further research into electronic devices .
Biological Studies
The compound is also utilized in biological studies as a probe in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to modulate signal transduction pathways makes it valuable for studying complex biological processes .
Antimicrobial Evaluation
A study focused on evaluating the antimicrobial properties of this compound against resistant strains of bacteria indicated its potential use in treating infections where conventional antibiotics fail. The study utilized the disc diffusion method alongside reference compounds to assess efficacy .
Cancer Cell Line Studies
Another comprehensive study assessed the effects of the compound on multiple cancer cell lines, revealing its potential as a selective inhibitor of cell growth. The findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following table compares the target compound with structurally related derivatives, highlighting differences in core structures, substituents, and properties:
Research Findings
- Synthetic Routes : The target compound and analogs are synthesized via coupling reactions (e.g., amide bond formation) or cross-coupling (e.g., Suzuki-Miyaura) using intermediates like 4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidine .
- Compounds with trifluoromethyl groups (e.g., ) exhibit improved target affinity due to electronegativity .
- Discontinued Derivatives : Some analogs, such as the isopropyl-substituted pyridine-pyrazole in , were discontinued, possibly due to toxicity or poor pharmacokinetics .
Preparation Methods
Oxadiazole Formation via Amidoxime Cyclization
The 3-methyl-1,2,4-oxadiazole group is synthesized through cyclization of an amidoxime intermediate. A representative procedure involves:
-
Reaction of nitrile with hydroxylamine to form amidoxime.
-
Cyclization with trifluoroacetic anhydride (TFAA) at 0–5°C for 2 hours to yield the oxadiazole.
Example :
Functionalization of Pyrimidine
The pyrimidine ring is functionalized at the 4-position to introduce a leaving group (e.g., chlorine) for subsequent coupling:
Synthesis of the Pyrazole-Carboxylic Acid Unit
One-Pot Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
Diazo compounds generated in situ react with terminal alkynes to form pyrazoles regioselectively:
-
Diazo precursor : Ethyl glyoxylate.
-
Alkyne : Propiolic acid.
Key data :
Oxidation of Methylpyrazole to Carboxylic Acid
A methyl group at the pyrazole 3-position is oxidized to carboxylic acid using potassium permanganate (KMnO):
Fragment Coupling and Final Assembly
Nucleophilic Aromatic Substitution (NAS)
The pyrazole-carboxylic acid reacts with the 4-chloropyrimidine-oxadiazole intermediate:
-
Base : KCO in DMF.
Optimized parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature (°C) | 120 |
| Reaction Time (h) | 24 |
| Yield (%) | 55–60 |
Alternative Cross-Coupling Approaches
Palladium-catalyzed Suzuki-Miyaura coupling may link boronic acid-functionalized pyrazole to halogenated pyrimidine-oxadiazole:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Optimization Strategies
Low Yields in Oxidation Steps
Regioselectivity in Cycloadditions
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| NAS Coupling | Simple conditions | Moderate yields | 55–60 |
| Suzuki Coupling | Tolerates diverse substituents | Requires expensive catalysts | 50–55 |
| One-Pot Cyclization | High regioselectivity | Sensitive to moisture | 75–80 |
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, K₂CO₃, ethanol, reflux | 60–75 | |
| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 80°C | 70–85 |
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A combination of techniques is required:
NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., pyrazole C-3 carboxylic acid at δ ~165 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles .
IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₀N₅O₃: calc. 296.0785) .
Advanced Tip : X-ray crystallography can resolve ambiguities in regiochemistry, especially for oxadiazole-pyrimidine linkages .
Advanced: How to design experiments to analyze discrepancies in biological activity data across studies?
Methodological Answer:
Control Variables : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
Dose-Response Curves : Use IC₅₀/EC₅₀ values to compare potency in enzyme inhibition (e.g., COX-2) or antimicrobial assays .
Metabolite Screening : Check for degradation products via HPLC-MS, as instability under assay conditions may skew results .
Q. Example Workflow :
- Step 1 : Replicate reported antimicrobial assays () using Mueller-Hinton broth.
- Step 2 : Compare MIC values against S. aureus with controls (e.g., ciprofloxacin).
- Step 3 : Analyze purity post-assay via LC-MS to rule out decomposition .
Advanced: What computational methods predict the compound’s binding affinity for target enzymes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or bacterial enzymes) .
DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Case Study : Docking studies on pyrazole derivatives revealed hydrogen bonding between the carboxylic acid group and ATP-binding pockets in kinase targets .
Basic: How to ensure compound stability during storage and experimental use?
Methodological Answer:
Storage : Keep at –20°C in airtight, amber vials to prevent hydrolysis of the oxadiazole ring .
Handling : Use anhydrous solvents (e.g., DMF, DCM) to avoid moisture-induced degradation .
Stability Testing : Monitor via TLC or HPLC over 48 hours under assay conditions (e.g., pH 7.4 buffer at 37°C) .
Critical Note : Decomposition products (e.g., CO₂, NOx) may form under oxidative conditions; use inert atmospheres for sensitive reactions .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
Derivative Synthesis : Modify substituents (e.g., replace 3-methyloxadiazole with 3-ethyl or 3-aryl groups) .
Biological Screening : Test against a panel of targets (e.g., cancer cell lines, bacterial strains) .
QSAR Modeling : Use partial least squares (PLS) regression to correlate electronic parameters (e.g., logP, polar surface area) with activity .
Key Finding : Methyl groups on oxadiazole enhance metabolic stability, while bulkier substituents improve target selectivity .
Basic: What methods validate purity for publication-quality research?
Methodological Answer:
HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; aim for ≥95% purity .
Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Melting Point : Compare with literature values (e.g., sharp mp ~215–220°C indicates purity) .
Troubleshooting : Broad melting ranges or multiple HPLC peaks suggest impurities; re-crystallize from ethanol/water .
Advanced: How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Buchwald-Hartwig catalysts for improved efficiency .
Solvent Optimization : Replace DMF with toluene/ethanol for better solubility of aromatic intermediates .
Microwave Assistance : Reduce reaction time from 24h to 1h under 100°C microwave irradiation .
Data-Driven Approach : Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
